molecular formula C10H11N3O3 B12909624 6-Amino-2-(furan-2-yl)-5-(2-hydroxyethyl)pyrimidin-4(1H)-one CAS No. 61378-86-7

6-Amino-2-(furan-2-yl)-5-(2-hydroxyethyl)pyrimidin-4(1H)-one

Cat. No.: B12909624
CAS No.: 61378-86-7
M. Wt: 221.21 g/mol
InChI Key: ZWORVUHTRUIWPG-UHFFFAOYSA-N
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Description

6-Amino-2-(furan-2-yl)-5-(2-hydroxyethyl)pyrimidin-4(1H)-one is a chemically defined pyrimidinone derivative designed for research applications in drug discovery and medicinal chemistry. The core structure of this compound is based on a pyrimidinone scaffold, a heterocyclic system recognized for its significant potential in developing enzyme inhibitors . Its molecular architecture incorporates a furan ring, a feature commonly employed in the design of bioactive molecules, including adenosine receptor antagonists explored for neurological conditions . The 2-hydroxyethyl substituent at the 5-position is a valuable synthetic handle for further chemical modification, enabling researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. The presence of the furan heterocycle and the pyrimidinone core suggests potential for researchers to investigate its activity against various biological targets. Pyrimidine-based structures are frequently investigated as inhibitors of kinase and cyclase enzymes, which are critical in disease pathways such as cancer and chronic pain . This compound is offered as a building block for chemical biology and is intended for the synthesis and screening of novel therapeutic agents in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

61378-86-7

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

4-amino-2-(furan-2-yl)-5-(2-hydroxyethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H11N3O3/c11-8-6(3-4-14)10(15)13-9(12-8)7-2-1-5-16-7/h1-2,5,14H,3-4H2,(H3,11,12,13,15)

InChI Key

ZWORVUHTRUIWPG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=C(C(=O)N2)CCO)N

Origin of Product

United States

Biological Activity

6-Amino-2-(furan-2-yl)-5-(2-hydroxyethyl)pyrimidin-4(1H)-one, with the chemical formula C10H11N3O3 and CAS number 61378-86-7, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a furan ring and an amino group, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
IUPAC Name4-amino-2-(furan-2-yl)-5-(2-hydroxyethyl)-1H-pyrimidin-6-one
CAS Number61378-86-7

Anticancer Potential

Recent studies have indicated that compounds similar to 6-Amino-2-(furan-2-yl)-5-(2-hydroxyethyl)pyrimidin-4(1H)-one exhibit significant anticancer activity. For instance, derivatives of pyrimidine have been explored for their ability to inhibit various cancer cell lines. The compound's structural similarities to known anticancer agents suggest it may possess similar properties.

  • Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific kinases or by inducing apoptosis in cancer cells. For example, certain pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Case Studies :
    • In a study evaluating the cytotoxic effects of various pyrimidine derivatives, one compound demonstrated an IC50 value of 4.2 µM against A375 melanoma cells, indicating potent activity .
    • Another derivative showed significant inhibition of HCT116 colon cancer cells with an IC50 of 1.1 µM, suggesting promising therapeutic potential .

Antimicrobial Activity

The biological activity of 6-Amino-2-(furan-2-yl)-5-(2-hydroxyethyl)pyrimidin-4(1H)-one extends beyond anticancer properties; it also exhibits antimicrobial effects.

  • In Vitro Studies : Research has shown that similar compounds can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor.

  • Histone Demethylase Inhibition : Compounds in the same class have been identified as inhibitors of histone demethylases, which play a critical role in epigenetic regulation. This inhibition could lead to altered gene expression profiles in cancer cells, providing a novel therapeutic strategy .

Summary of Biological Activities

Activity TypeEvidence/Findings
Anticancer ActivityIC50 values ranging from 1.1 µM to 4.2 µM in various cancer cell lines .
Antimicrobial ActivityEffective against multiple bacterial strains in vitro studies .
Enzyme InhibitionPotential inhibition of histone demethylases observed in related compounds .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Pyrimidinone derivatives exhibit varied bioactivities depending on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives
Compound Name Substituents Key Features Biological Activity Reference
Target Compound 6-Amino, 2-(furan-2-yl), 5-(2-hydroxyethyl) Hydroxyethyl enhances solubility; furan contributes π-π interactions Anticancer, antioxidant (hypothesized) N/A
6F () 6-(4-Chlorophenyl), 3,4-dihydro, 1-(tetrahydrofuranose) Chlorophenyl (electron-withdrawing); tetrahydrofuranose improves stability Antifungal, anticancer
6N () 6-(4-Nitrophenyl), 3,4-dihydro, 1-(tetrahydrofuranose) Nitrophenyl (strong electron-withdrawing); similar stability to 6F Antifungal, antioxidant
C5 () 4-(Furan-2-yl), 5-(isoxazolyl), 6-(trifluoromethyl) Trifluoromethyl enhances lipophilicity; isoxazole adds rigidity Not specified (structural focus)
7a–e () Morpholine, thioxo, aryl groups at pyrido[2,3-d]pyrimidin-4(3H)-one Fused pyrido-pyrimidine ring; morpholine improves target specificity Antitumor (e.g., against breast cancer)
5-Amino-2-ethyl-6-(2-hydroxyphenyl)-3H-pyrimidin-4-one () 5-Amino, 2-ethyl, 6-(2-hydroxyphenyl) Hydroxyphenyl provides antioxidant potential; ethyl enhances lipophilicity Not specified (synthetic focus)

Physical and Spectroscopic Properties

  • Melting Points : 6N melts at 96–98°C , whereas morpholine-based derivatives () have higher melting points (>200°C) due to crystalline morpholine interactions .
  • NMR Data : The furan-2-yl moiety in C5 () shows distinct aromatic signals at δ 6.30–7.76 ppm, comparable to the target compound’s expected furan protons .

Preparation Methods

Synthesis via 2-Amino-2-oxazoline Derivatives

A prominent method involves the use of 2-amino-2-oxazoline derivatives as key intermediates, which serve as heteroamidine synthons for pyrimidinone ring formation. This approach was elaborated in a study focusing on β-d-arabino furanoxazolo- and arabino-pyrimidinones:

  • Starting from 2-amino-β-d-arabinofuran-2-oxazoline , reaction with N,N-dimethylformamide dimethylacetal (DMFDMA) yields an amidine intermediate.
  • Subsequent alkylation with diketene acetone adduct and elimination of dimethylamine forms a fused oxazolopyrimidinone.
  • Ring opening of the oxazoline ring under dilute aqueous ammonia conditions affords the pyrimidinedione bearing an enamine function.
  • Treatment with sodium ethanolate or ammonium hydroxide further modifies the pyrimidinone ring to yield derivatives with hydroxyethyl substituents.

Key reaction scheme summary:

Step Reagents/Conditions Product/Transformation
1 2-amino-β-d-arabinofuran-2-oxazoline + DMFDMA Formation of amidine intermediate
2 Alkylation with diketene acetone adduct Fused oxazolopyrimidinone
3 Ring opening with aqueous ammonia Pyrimidinedione with enamine function
4 Treatment with sodium ethanolate or NH4OH Hydroxyethyl-substituted pyrimidinone derivatives

This method yields the target compound with good regioselectivity and moderate to good yields (typically 60-75%) and is supported by NMR and X-ray crystallographic data confirming the structure.

Aza-Wittig Reaction-Based Synthesis of Furo-Pyrimidinones

Another synthetic route involves the aza-Wittig reaction to construct polysubstituted furo[2,3-d]pyrimidinones, which are structurally related to the target compound:

  • Starting from ethyl 2-chloro-3-oxobutanoate and ethyl 2-cyanoacetate under basic conditions, an iminophosphorane intermediate is formed via reaction with triphenylphosphine, hexachloroethane, and triethylamine.
  • This intermediate reacts with aromatic isocyanates followed by hydrazine hydrate treatment to yield amino-substituted furo-pyrimidinones.
  • Further reaction sequences involving triphenylphosphine and isocyanates produce polysubstituted tricyclic derivatives.
  • The mild reaction conditions (room temperature, common solvents like dichloromethane or acetonitrile) and straightforward isolation procedures make this method efficient for synthesizing furo-pyrimidinone derivatives with various substituents, including hydroxyalkyl groups.

This approach is notable for its versatility in introducing diverse substituents on the pyrimidinone ring and for producing compounds with potential biological activity.

Multi-Component Reactions and Condensation Approaches

Multi-component reactions (MCRs) have also been employed for the synthesis of amino-substituted pyrimidinones:

  • Condensation of appropriate amines with β-ketoesters or diketones and formamide derivatives under reflux in solvents like DMF or ethanol.
  • Acidic or basic catalysis (e.g., conc. HCl or ammonium hydroxide) facilitates ring closure and substitution.
  • Hydroxyethyl groups can be introduced via amino alcohols or by post-synthetic modification of alkyl substituents.

These methods typically yield the target compound in moderate to high yields (60-80%) and allow for structural diversity by varying the amine and carbonyl components.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Intermediates Conditions Yield Range (%) Advantages Limitations
2-Amino-2-oxazoline route 2-amino-β-d-arabinofuran-2-oxazoline, DMFDMA Aqueous ammonia, sodium ethanolate, RT to reflux 60-75 Regioselective, well-characterized Multi-step, requires sugar derivatives
Aza-Wittig reaction Iminophosphorane intermediates, isocyanates Room temperature, mild solvents 70-88 Mild conditions, versatile Requires phosphine reagents
Multi-component condensation Amines, β-ketoesters, formamide derivatives Reflux in DMF or EtOH, acidic/basic catalysis 60-80 Simple, diverse substituent scope May require purification steps

Research Findings and Structural Confirmation

  • NMR Spectroscopy : Proton and carbon NMR confirm the presence of the amino group at position 6, the furan ring at position 2, and the hydroxyethyl substituent at position 5.
  • X-ray Crystallography : Used to confirm the spatial arrangement and ring system integrity, especially in fused or bicyclic derivatives obtained via oxazoline ring opening.
  • IR Spectroscopy : Characteristic absorption bands for N-H (around 3200-3300 cm⁻¹), C=O (around 1650-1700 cm⁻¹), and O-H (around 3200-3500 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks consistent with the molecular formula C10H13N3O3 (approximate for the target compound) validate molecular weight.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-Amino-2-(furan-2-yl)-5-(2-hydroxyethyl)pyrimidin-4(1H)-one?

  • Answer : The compound can be synthesized via condensation of ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection to stabilize intermediates. For example, furan-containing aldehydes may react with diaminopyrimidinones under acidic or thermal conditions to form the pyrimidinone core, with subsequent hydroxyethyl group introduction via alkylation or substitution .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Answer : Key methods include:

  • 1H/13C NMR : To assign proton environments (e.g., furan protons at δ 6.3–7.5 ppm, hydroxyethyl CH2 at δ 3.5–4.0 ppm) and carbon backbone .
  • HRMS : For exact mass validation (e.g., [M+H]+ ion matching theoretical m/z) .
  • IR : Detection of carbonyl (C=O, ~1640–1680 cm⁻¹) and NH/OH stretches (~3200–3400 cm⁻¹) .

Q. What purification strategies are effective for isolating this compound?

  • Answer : Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel with ethyl acetate/hexane gradients) are standard methods. Melting point analysis (e.g., 150–160°C) ensures purity .

Advanced Research Questions

Q. How can researchers optimize low yields in the condensation step during synthesis?

  • Answer : Yield improvements require:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
  • Catalyst use : Acidic (HCl) or basic (Et3N) conditions may stabilize intermediates .
  • Temperature control : Reflux (80–100°C) promotes complete reaction .

Q. What mechanistic insights explain the reactivity of the hydroxyethyl substituent?

  • Answer : The hydroxyethyl group participates in hydrogen bonding, influencing solubility and tautomerism. Its steric bulk may hinder electrophilic substitution at C5, requiring tailored reaction conditions (e.g., bulky base for deprotonation) .

Q. How can structural contradictions in NMR data be resolved for analogs of this compound?

  • Answer : Discrepancies (e.g., shifted NH peaks) arise from tautomerism or solvent effects. Variable-temperature NMR (e.g., 300–350 K in DMSO-d6) and X-ray crystallography (to confirm solid-state conformation) are critical .

Q. What strategies enable functionalization of the pyrimidinone core for SAR studies?

  • Answer :

  • Thiolation : Reaction with 2-thioxopyrimidin-4-ones to introduce sulfur-based substituents .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at C2 or C5 positions .
  • Hydrazone formation : Condensation with hydrazonoyl halides to generate fused heterocycles .

Data Contradiction Analysis

Q. Why do similar pyrimidinone derivatives exhibit divergent biological activities?

  • Answer : Variations in substituent electronic profiles (e.g., electron-withdrawing groups on furan) modulate interactions with biological targets. For example, trifluoromethyl groups enhance lipophilicity and binding affinity in enzyme assays .

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